An In-Depth Technical Guide to the Research Applications of 4-Chlorophenyl Acetate
An In-Depth Technical Guide to the Research Applications of 4-Chlorophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophenyl acetate (B1210297) is an aromatic ester that has garnered significant interest within the scientific community for its versatile applications in various research domains. Structurally, it consists of a 4-chlorophenol (B41353) moiety esterified with an acetyl group. This seemingly simple molecule serves as a crucial building block in organic synthesis, a substrate for enzymatic studies, and a reference point in the development of biologically active compounds. Its utility stems from the reactivity of the ester functional group and the influence of the chloro-substituted phenyl ring. This technical guide provides a comprehensive overview of the primary research uses of 4-chlorophenyl acetate, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its scientific relevance.
Core Applications in Research
The research applications of 4-chlorophenyl acetate are multifaceted, spanning organic chemistry, biochemistry, and pharmacology.
Intermediate in Chemical Synthesis
A primary and well-established use of 4-chlorophenyl acetate and its derivatives is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The ester group can be hydrolyzed to a phenol, which can then participate in various coupling reactions, while the aromatic ring can undergo further substitution.
For instance, derivatives of 4-chlorophenyl acetate are key precursors in the synthesis of compounds with potential therapeutic properties. A notable example is the synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid, an important intermediate for the atypical antipsychotic asenapine. Furthermore, the related compound, 4-chlorophenylacetic acid, is a known precursor for various biologically active molecules.[1][2] The synthesis of hydrazone derivatives from 4-(4-chlorophenyl)cyclohexane carboxylic acid, a related structure, has been shown to yield compounds with antibacterial activity.
The Willgerodt-Kindler reaction is a relevant transformation for the synthesis of precursors to 4-chlorophenyl acetate, such as 4-chlorophenylacetic acid, from 4-chloroacetophenone. This reaction is a powerful tool for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.[3][4][5][6][7]
Substrate in Biocatalysis and Enzymatic Research
4-Chlorophenyl acetate serves as a substrate for various hydrolytic enzymes, particularly esterases and lipases.[8] The enzymatic hydrolysis of 4-chlorophenyl acetate results in the formation of 4-chlorophenol and acetic acid. The progress of this reaction can be monitored spectrophotometrically by measuring the appearance of the phenolate (B1203915) ion under alkaline conditions, making it a convenient substrate for enzyme activity assays.[9]
Bioactivity Research and Drug Discovery
Data Presentation
Table 1: Synthesis of 4-Chlorophenyl Acetate and Related Compounds
| Product | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| 4-Chlorophenyl acetate | p-Chlorophenol, Acetic anhydride (B1165640) | Pyridine | Pyridine | 23°C - 47°C | 93% | [18] |
| Methyl (4-chlorophenyl)acetate | 4-Chlorophenylacetic acid, Methanol | Concentrated H₂SO₄ | 1,2-Dichloroethane | Reflux, 6 hours | 94% | |
| 2-(2-(4-chlorophenyl)phenyl)acetic acid | o-Chloroacetophenone, p-Chlorophenol | NaOH, Copper powder | - | 125-130°C, 10 hours (Step 1) | Not specified |
Table 2: Enzymatic Hydrolysis of Phenyl Acetate Derivatives
| Enzyme | Substrate | Km | Vmax | Assay Conditions | Reference |
| Carbonic Anhydrase II | 4-Chlorophenyl acetate | 9.38 mM | Not specified | pH 7.5 | [10] |
| Lipase (B570770) (Generic) | p-Nitrophenyl acetate | Not specified | Not specified | Tris-HCl buffer (pH 7), 40°C | [9] |
| Esterase (Generic) | p-Nitrophenyl acetate | Varies | Varies | Phosphate buffer, pH varies | [12] |
Table 3: Analytical Parameters for Related Compounds
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| 4,4'-DDA (a pesticide metabolite) | Not specified | Not specified | Not specified | [19] |
Note: Specific LOD and LOQ values for 4-chlorophenyl acetate as an analytical standard were not found in the provided search results. The determination of LOD and LOQ is a standard part of analytical method validation.[20][21][22][23]
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorophenyl Acetate[19]
Materials:
-
p-Chlorophenol (257.2 g, 2.0 moles)
-
Acetic anhydride (245 g, 2.4 moles)
-
Pyridine (200 mL)
-
Reaction flask with magnetic stirrer and thermometer
-
Distillation apparatus
Procedure:
-
Charge the reaction flask with p-chlorophenol, acetic anhydride, and pyridine.
-
Stir the reaction mixture and monitor the temperature, maintaining it between 23°C and 47°C.
-
After the reaction is complete (monitor by TLC or GC), work up the reaction mixture. This typically involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), and washing the organic layer with dilute acid (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation at reduced pressure to obtain pure 4-chlorophenyl acetate.
-
Confirm the structure of the product using NMR spectroscopy.
Protocol 2: Lipase Activity Assay using a Phenyl Acetate Substrate (Adapted for 4-Chlorophenyl Acetate)[10]
Materials:
-
4-Chlorophenyl acetate (substrate)
-
Tris-HCl buffer (0.1 M, pH 7)
-
Triton X-100 (1% v/v)
-
Lipase enzyme solution
-
Folin-Ciocalteu reagent
-
Spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of 4-chlorophenyl acetate in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it in Tris-HCl buffer containing 1% Triton X-100 to the desired final concentration (e.g., 1-10 mM).
-
Enzyme Reaction:
-
In a test tube, add 2.4 mL of the substrate solution.
-
Pre-incubate the tube at the desired reaction temperature (e.g., 40°C) for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the lipase enzyme solution.
-
Incubate the reaction mixture at 40°C for a defined period (e.g., 10-30 minutes).
-
-
Quantification of Phenol:
-
Stop the reaction by adding a reagent that denatures the enzyme (e.g., by adding a strong acid or base, or by heat inactivation, depending on the subsequent detection method).
-
Add Folin-Ciocalteu reagent to the reaction mixture to react with the liberated 4-chlorophenol.
-
Measure the absorbance of the resulting colored product at the appropriate wavelength (typically around 750 nm after basification).
-
-
Standard Curve: Prepare a standard curve using known concentrations of 4-chlorophenol to quantify the amount of product formed in the enzymatic reaction.
-
Calculation of Activity: Calculate the lipase activity based on the amount of 4-chlorophenol released per unit time per amount of enzyme.
Protocol 3: Synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid Intermediate[1]
Step 1: Synthesis of 1-(2-(4-chlorophenoxy)phenyl)ethanone
-
In a three-necked flask, combine 500 g of o-chloroacetophenone, 1000 g of p-chlorophenol, 250 g of sodium hydroxide (B78521), and 40 g of copper powder.
-
Under a nitrogen atmosphere, heat the mixture with stirring for 10 hours.
-
Cool the mixture to room temperature and pour it into 2000 mL of 3N sodium hydroxide solution.
-
Extract the product with a mixture of ethyl acetate and petroleum ether.
-
Dry the organic phase and evaporate the solvent to obtain the crude ketone, which can be used in the next step without further purification.
Step 2: Willgerodt-Kindler Reaction and Hydrolysis
-
The crude 1-(2-(4-chlorophenoxy)phenyl)ethanone is then subjected to a Willgerodt-Kindler type reaction using sulfur and morpholine, followed by hydrolysis with concentrated hydrochloric acid and glacial acetic acid to yield 2-(2-(4-chlorophenyl)phenyl)acetic acid. (Note: The referenced patent provides a general outline; specific quantities for this step would need to be optimized).
Mandatory Visualizations
Caption: Role of 4-Chlorophenyl Acetate as a Chemical Intermediate.
Caption: Experimental Workflow for the Synthesis of 4-Chlorophenyl Acetate.
Caption: Aromatase Inhibition Signaling Pathway.
Caption: Simplified Mechanism of the Willgerodt-Kindler Reaction.
References
- 1. (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Willgerodt_rearrangement [chemeurope.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. New Colorimetric Method for Lipases Activity Assay in Microbial Media [scirp.org]
- 10. mpinat.mpg.de [mpinat.mpg.de]
- 11. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. prepchem.com [prepchem.com]
- 19. 4,4′-DDA PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. aoac.org [aoac.org]
- 22. icp-forests.org [icp-forests.org]
- 23. researchgate.net [researchgate.net]
